molecular formula C17H17NO B5876710 1-[(4-methylphenyl)acetyl]indoline

1-[(4-methylphenyl)acetyl]indoline

Cat. No. B5876710
M. Wt: 251.32 g/mol
InChI Key: ZLFKXWBMAZHFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenyl)acetyl]indoline, also known as MeOPAAI, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MeOPAAI belongs to the family of indole-derived compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The exact mechanism of action of 1-[(4-methylphenyl)acetyl]indoline is not fully understood, but studies have suggested that it may act through multiple pathways. 1-[(4-methylphenyl)acetyl]indoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-methylphenyl)acetyl]indoline has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-[(4-methylphenyl)acetyl]indoline has been shown to reduce inflammation and pain, as well as improve cognitive function. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In cancer cells, 1-[(4-methylphenyl)acetyl]indoline has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-methylphenyl)acetyl]indoline in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of using 1-[(4-methylphenyl)acetyl]indoline in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for the study of 1-[(4-methylphenyl)acetyl]indoline. One area of research is the investigation of its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-methylphenyl)acetyl]indoline and its effects on various signaling pathways. Finally, the development of novel derivatives of 1-[(4-methylphenyl)acetyl]indoline may lead to the discovery of compounds with enhanced therapeutic properties.

Synthesis Methods

The synthesis of 1-[(4-methylphenyl)acetyl]indoline involves the reaction of 4-methylacetophenone with indoline in the presence of a base catalyst. This method has been optimized to achieve high yields and purity of the product. The resulting 1-[(4-methylphenyl)acetyl]indoline can be further purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-[(4-methylphenyl)acetyl]indoline has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(4-methylphenyl)acetyl]indoline has also been investigated for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-6-8-14(9-7-13)12-17(19)18-11-10-15-4-2-3-5-16(15)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFKXWBMAZHFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-indol-1-yl)-2-(4-methylphenyl)ethanone

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